methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate
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Overview
Description
Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with a methyl group at positions 3 and 5, and a benzenecarboxylate group attached to the pyrazole ring via a methylene bridge.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate benzaldehyde derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Methylation Reaction: Another method includes the methylation of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium cyanoborohydride, potassium carbonate, and methanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazoles or benzene derivatives.
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their diverse pharmacological effects
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities
Action Environment
It’s known that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile: This compound differs by having a nitrile group instead of a carboxylate group.
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide: This compound has an amide group instead of a carboxylate group.
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1,2-diol: This compound features hydroxyl groups on the benzene ring.
Uniqueness: Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)9-12-4-6-13(7-5-12)14(17)18-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUIJAALFPMATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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